1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to its tert-butyloxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid undergoes several types of reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Di-tert-butyl dicarbonate (Boc2O) with DMAP in acetonitrile.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and reduced amine derivatives .
Scientific Research Applications
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions . The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Methoxycarbonyl derivatives: These compounds also protect amine groups but are less stable than Boc derivatives.
Phenylmethoxycarbonyl (Cbz) derivatives: These are stable under acidic and basic conditions but require catalytic hydrogenation for removal.
Uniqueness
1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid is unique due to its high stability and ease of removal under mild acidic conditions, making it a preferred choice for protecting amine groups in complex organic syntheses .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-5-7-17(12-19,14(20)21)10-13-6-4-8-18-11-13/h4,6,8,11H,5,7,9-10,12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSCFFYJGBNAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395999 |
Source
|
Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-18-5 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 3-(3-pyridinylmethyl)-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(TERT-BUTYL)OXYCARBONYL]-3-PYRIDIN-3-YLMETHYLPIPERIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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